(3-Amino-phenyl)-carbamic acid benzyl ester CAS number
(3-Amino-phenyl)-carbamic acid benzyl ester CAS number
CAS Number: 113261-00-0 Synonyms: (3-Amino-phenyl)-carbamic acid benzyl ester; Mono-Cbz-m-phenylenediamine; N-Cbz-1,3-diaminobenzene.
Executive Summary: The Orthogonal Linker
In the architecture of medicinal chemistry, Benzyl (3-aminophenyl)carbamate (CAS 113261-00-0) serves as a critical "bifunctional scaffold." It is not merely a protected amine; it is a strategic checkpoint in the synthesis of heterobifunctional ligands, peptidomimetics, and kinase inhibitors.
Its core value lies in asymmetry . By selectively masking one amine of m-phenylenediamine with a benzyloxycarbonyl (Cbz) group, researchers create a molecule with two distinct reactive profiles:
-
The Free Amine (
): Ready for immediate coupling (acylation, alkylation, or urea formation). -
The Cbz-Protected Amine (
): Inert to basic and nucleophilic conditions, yet cleanly removable via catalytic hydrogenolysis ( /Pd-C) or strong acid (HBr/AcOH).
This guide moves beyond basic property listing to provide a robust, failure-proof methodology for synthesizing and utilizing this intermediate in high-stakes drug development environments.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 113261-00-0 |
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| Structure | Phenyl ring substituted at 1,3 positions with |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~4.9 (Aniline nitrogen), ~11.5 (Carbamate nitrogen) |
| Stability | Stable under standard conditions; Hygroscopic (store desiccated) |
Strategic Synthesis: The Selectivity Challenge
The synthesis of CAS 113261-00-0 presents a classic problem in organic chemistry: Desymmetrization .
Reacting m-phenylenediamine directly with Benzyl Chloroformate (Cbz-Cl) often leads to a statistical mixture:
-
~25% Unreacted starting material
-
~50% Desired Mono-Cbz product
-
~25% Di-Cbz byproduct (useless "dead end")
The "Expert" Solution: Chemoselective Carbonate Transfer
To maximize yield and minimize purification burden, we utilize Benzyl Phenyl Carbonate instead of Cbz-Cl. This reagent is less aggressive, allowing the thermodynamics of the reaction to favor mono-protection. Alternatively, a pH-controlled Schotten-Baumann protocol can be used if Cbz-Cl is the only available reagent.
Synthesis Logic Diagram
The following diagram illustrates the kinetic competition and the pathway to the desired mono-protected species.
Caption: Kinetic pathway showing the necessity of controlling reaction conditions to prevent the formation of the Di-Cbz impurity.
Validated Experimental Protocols
Protocol A: High-Fidelity Synthesis (pH-Controlled)
Recommended for scale-up (>10g) where chromatographic purification is difficult.
Principle: By maintaining an acidic pH (~4.5), the starting diamine (more basic) remains available to react, while the product (mono-carbamate, less basic) is protonated less effectively or precipitates, preventing the second attack.
Materials:
-
m-Phenylenediamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (0.95 equiv) — Slight deficit is crucial.
-
Sodium Acetate (Buffer)
-
Solvent: THF/Water (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve m-phenylenediamine (10.8 g, 100 mmol) in 100 mL THF and 100 mL water.
-
Buffering: Add Sodium Acetate (12.3 g, 150 mmol) to buffer the HCl generated during the reaction. Cool to 0°C.[1]
-
Controlled Addition: Add Cbz-Cl (16.2 g, 95 mmol) dropwise over 2 hours .
-
Why? Slow addition prevents local high concentrations of electrophile, reducing di-protection.
-
-
Quench & Extraction: Stir for 4 hours at RT. Evaporate THF. The aqueous residue will contain precipitated product and unreacted diamine.
-
Purification (The "Acid Wash" Trick):
-
Extract the mixture with Ethyl Acetate.
-
Wash the organic layer with 0.5 M HCl .
-
Mechanism:[2][3] The unreacted diamine (highly basic) goes into the aqueous acid phase. The Mono-Cbz product (less basic due to electron-withdrawing Cbz) remains in the organic phase.
-
Wash with brine, dry over
, and concentrate.
-
-
Yield: Expect 85-90% yield of off-white solid.
Protocol B: Application - Urea Linker Synthesis
Using CAS 113261-00-0 to generate a urea linkage for kinase inhibitors.
-
Activation: Dissolve CAS 113261-00-0 (1.0 equiv) in dry DCM.
-
Coupling: Add Isocyanate (
, 1.1 equiv) and TEA (0.5 equiv). -
Reaction: Stir at RT for 2-4 hours. The urea precipitates or is isolated via evaporation.
-
Deprotection: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under
balloon for 1 hour. Filter and concentrate to reveal the free amine on the other side of the urea.
Application Architecture: Drug Design
This molecule is frequently used in Fragment-Based Drug Discovery (FBDD) . The phenyl ring acts as a rigid spacer, while the amino groups serve as vectors for hydrogen bond donors/acceptors.
Common Structural Motifs Utilizing This Intermediate:
-
Bis-Ureas: Potent inhibitors in oncology (e.g., Sorafenib analogs).
-
PROTAC Linkers: The diamine core provides a rigid exit vector to connect E3 ligase ligands to warheads.
-
Photoaffinity Probes: Attaching a photoreactive group to the free amine while keeping the Cbz group as a temporary mask.
Caption: Divergent synthetic utility of CAS 113261-00-0 in medicinal chemistry workflows.
References
-
Denny, W. A., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates."[2] Synthesis, 2002, 15, 2195–2202.[2]
-
ChemicalBook. "(3-AMINO-PHENYL)-CARBAMIC ACID BENZYL ESTER Properties and CAS 113261-00-0." ChemicalBook Database.
-
Pittelkow, M., et al. "Chemoselective protection of polyamines."[2] Organic Chemistry Portal.
-
Biosynth. "Phenyl N-(3-aminophenyl)carbamate Applications." Biosynth Catalog. (Note: Reference for the phenyl-ester analog, illustrating similar reactivity patterns).
